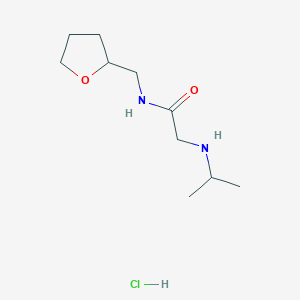![molecular formula C8H6N2O3 B1503347 Ácido 7-hidroxi-1H-pirrolo[2,3-c]piridina-3-carboxílico CAS No. 1190317-24-8](/img/structure/B1503347.png)
Ácido 7-hidroxi-1H-pirrolo[2,3-c]piridina-3-carboxílico
Descripción general
Descripción
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal: Agente Terapéutico Potencial
El ácido 7-hidroxi-1H-pirrolo[2,3-c]piridina-3-carboxílico muestra promesa en la química medicinal debido a su similitud estructural con los derivados de pirrolopiridina biológicamente activos. Estos compuestos se han estudiado por su potencial para actuar como agentes terapéuticos en el tratamiento de diversas enfermedades, incluidas la diabetes, las enfermedades cardiovasculares y la hipertensión . Su capacidad para modular los niveles de glucosa en sangre los convierte en candidatos para futuras investigaciones en tratamientos de trastornos metabólicos.
Bioquímica: Inhibición Enzimática
En bioquímica, este compuesto podría utilizarse para estudiar interacciones enzimáticas debido a sus posibles propiedades inhibitorias. Los derivados de pirrolopiridina se han evaluado por su capacidad para inhibir los receptores del factor de crecimiento de fibroblastos, que juegan un papel crucial en la proliferación y diferenciación celular . Esta aplicación es significativa para la investigación del cáncer, particularmente en la comprensión del crecimiento tumoral y la metástasis.
Farmacología: Desarrollo de Fármacos
Las aplicaciones farmacológicas del ácido 7-hidroxi-1H-pirrolo[2,3-c]piridina-3-carboxílico están relacionadas con su potencial como bloque de construcción en el desarrollo de fármacos. Su estructura central se puede modificar para crear nuevas moléculas farmacológicamente activas. Por ejemplo, se ha asociado con la síntesis de compuestos que exhiben actividades analgésicas y antiinflamatorias .
Síntesis Orgánica: Bloque de Construcción
Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Se puede usar para construir moléculas complejas, incluidos derivados de azaindol, que han mostrado potencial como inhibidores de la acrosina y podrían conducir al desarrollo de nuevos anticonceptivos .
Química Analítica: Análisis Químico
En química analítica, el ácido 7-hidroxi-1H-pirrolo[2,3-c]piridina-3-carboxílico se puede utilizar como un compuesto estándar o de referencia en el análisis cromatográfico y la espectrometría de masas. Su estructura y propiedades bien definidas permiten la identificación y cuantificación precisas de compuestos similares en mezclas complejas .
Ingeniería Química: Optimización de Procesos
Los parámetros de estabilidad y solubilidad del compuesto son esenciales para las aplicaciones de ingeniería química, donde se puede utilizar para optimizar los procesos de síntesis. Sus propiedades fisicoquímicas, como la refractividad molar y el área de superficie polar topológica, son valiosas para diseñar métodos de producción eficientes y escalables .
Mecanismo De Acción
- These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
- For instance, pyrrolo[1,2-a]pyrazine derivatives (related to this scaffold) have shown antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives exhibit kinase inhibition .
- For example, the most active derivative ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate showed significant anti-HIV-1 activity .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
- Information on the absorption of 7-Hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is not available. The volume of distribution is not specified. Details regarding metabolism are lacking. No data on excretion. The compound’s ADME properties significantly influence its bioavailability, but specific values are not provided .
Result of Action
Action Environment
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . By inhibiting FGFRs, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can modulate signaling pathways that are crucial for cellular functions. Additionally, it interacts with other biomolecules such as kinases and transcription factors, influencing various biochemical processes.
Cellular Effects
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid on cells are profound. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . It influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival. Furthermore, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid affects gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid exerts its effects through various mechanisms. It binds to the active sites of enzymes and receptors, inhibiting their activity. For example, its interaction with FGFRs leads to the inhibition of receptor dimerization and autophosphorylation, preventing downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid in laboratory settings are important factors to consider. Studies have shown that this compound remains stable under specific conditions, but its effects can change over time. Long-term exposure to 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its degradation products may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth and reduce metastasis without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and organ damage. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing side effects.
Metabolic Pathways
7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . Its localization within these compartments can influence its activity and interactions with other biomolecules. Understanding the subcellular localization of 7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid is crucial for elucidating its mechanism of action and optimizing its therapeutic use.
Propiedades
IUPAC Name |
7-oxo-1,6-dihydropyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(1-2-9-7)5(3-10-6)8(12)13/h1-3,10H,(H,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWAJFZLENIDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696675 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190317-24-8 | |
| Record name | 7-Oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)
![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)
![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)

